

Spectroscopic Profile of Patchoulane: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Patchoulane**

Cat. No.: **B100424**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid **patchoulane**. Due to the limited availability of published, fully assigned experimental spectra for pure **patchoulane**, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the known chemical structure of **patchoulane** and established spectroscopic principles for sesquiterpenes and cyclic alkanes. This guide is intended to serve as a robust reference for the identification and characterization of **patchoulane** in research and drug development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **patchoulane** (Molecular Formula: $C_{15}H_{26}$, Molecular Weight: 206.37 g/mol).

Mass Spectrometry (MS) Data

The mass spectrum of **patchoulane** is characterized by its molecular ion peak and a specific fragmentation pattern.

Table 1: Mass Spectrometry Data for **Patchoulane**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
206	Moderate	[M] ⁺ (Molecular Ion)
191	Moderate	[M - CH ₃] ⁺
163	High	[M - C ₃ H ₇] ⁺
136	Moderate	[C ₁₀ H ₁₆] ⁺ (Loss of C ₄ H ₁₀)
121	High	[C ₉ H ₁₃] ⁺
109	High	[C ₈ H ₁₃] ⁺
95	High	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
67	Moderate	[C ₅ H ₇] ⁺
55	Moderate	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of **patchoulane** in CDCl₃ would exhibit signals corresponding to its various proton environments. The complex polycyclic structure results in significant signal overlap in the aliphatic region.

Table 2: Predicted ¹H NMR (Proton NMR) Data for **Patchoulane** (in CDCl₃)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.80 - 1.00	m	12H	Methyl protons (4 x CH ₃)
1.10 - 1.80	m	14H	Methylene and methine protons on the cyclic framework

Note: Due to the complex and rigid polycyclic structure of **patchoulane**, a high-field NMR instrument would be necessary to resolve the individual proton signals. The values presented are general ranges where signals for such a molecule are expected to appear.

Predicted ^{13}C NMR Spectroscopic Data

The predicted ^{13}C NMR spectrum of **patchoulane** would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Table 3: Predicted ^{13}C NMR (Carbon-13 NMR) Data for **Patchoulane** (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment
15 - 30	Methyl carbons (CH_3)
25 - 55	Methylene (CH_2) and Methine (CH) carbons
40 - 60	Quaternary carbons (C)

Note: The specific chemical shifts are highly dependent on the local chemical environment and stereochemistry. The provided ranges are typical for saturated polycyclic sesquiterpenes.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of **patchoulane** is expected to be dominated by absorptions from C-H and C-C bond vibrations, characteristic of a saturated hydrocarbon.

Table 4: Predicted Infrared (IR) Absorption Data for **Patchoulane**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2960 - 2850	Strong	C-H stretching (from CH ₃ , CH ₂ , and CH groups)[1][2]
1470 - 1450	Medium	C-H bending (scissoring) of CH ₂ groups[1]
1380 - 1370	Medium	C-H bending (rocking) of CH ₃ groups[1]
~720	Weak	C-H rocking of long methylene chains (less prominent in cyclic systems)

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations unique to the **patchoulane** skeleton.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for sesquiterpenes and can be adapted for the specific analysis of **patchoulane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **patchoulane**.

Sample Preparation:

- If **patchoulane** is part of a complex mixture like an essential oil, a preliminary purification by column chromatography on silica gel may be necessary.
- Dissolve a small amount of the purified sample (or the essential oil) in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

- Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 3°C/minute.
 - Final hold: Hold at 240°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

Data Analysis: The identification of **patchoulane** is achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or by matching the experimental mass spectrum with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules.

Sample Preparation:

- Ensure the sample of **patchoulane** is of high purity (>95%).
- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 30° pulse width, 2-second relaxation delay, a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hours).
- 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments is essential:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

- Liquid Samples: A small drop of the purified liquid **patchoulane** is placed between two KBr or NaCl plates to form a thin film.
- Solid Samples (if applicable): The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method for essential oils.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

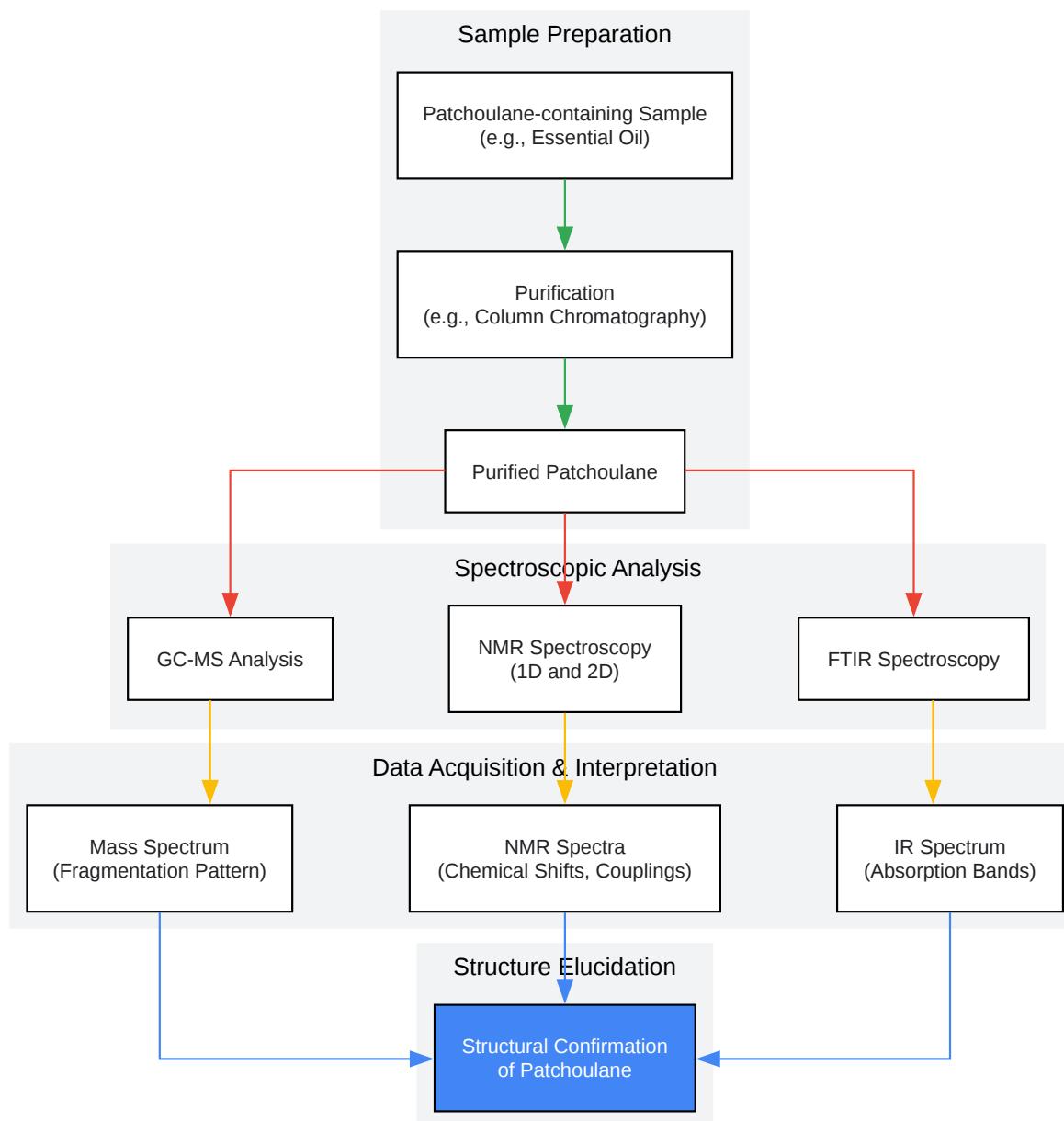
Instrumentation and Data Acquisition:

- Spectrometer: A standard FTIR spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **patchoulane**.

Workflow for Spectroscopic Analysis of Patchoulane

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Caption: Experimental workflow for the spectroscopic analysis of **patchoulane**.

This guide provides a foundational understanding of the spectroscopic characteristics of **patchoulane**. For definitive structural confirmation and assignment, it is recommended to acquire high-resolution experimental data on a purified sample and compare it with the predicted values and data from spectroscopic databases.

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